Praseodymium bromide hydrate
Description
Significance within Lanthanide Chemistry and Materials Science
Praseodymium bromide hydrate's importance stems from its role as a readily available source of praseodymium ions (Pr³⁺) in aqueous solutions. This property makes it a valuable starting material for the synthesis of other praseodymium compounds and for doping praseodymium into various host materials. ontosight.ai The unique electronic configuration of the Pr³⁺ ion, with its 4f² electrons, gives rise to distinct optical and magnetic properties, making materials containing this ion promising for applications in lasers, optical fibers, and high-performance magnets. ontosight.aiontosight.aiwikipedia.org
In materials science, praseodymium bromide hydrate (B1144303) is utilized as a precursor for the creation of nanoparticles and other advanced materials. ontosight.ai The controlled thermal decomposition of the hydrate allows for the synthesis of praseodymium oxides and oxybromides with specific morphologies and properties. wikipedia.orgresearchgate.net Furthermore, its solubility is a key factor in its use in the production of rare earth-based nanomaterials. ontosight.ai
Overview of Hydrated Lanthanide Halides
Hydrated lanthanide halides, a class of compounds to which this compound belongs, are inorganic salts with the general formula LnX₃·nH₂O, where Ln is a lanthanide element, X is a halogen, and n represents the number of water molecules of hydration. wikipedia.org These compounds are typically crystalline solids and are generally soluble in water. wikipedia.org
The number of water molecules in the hydration sphere of the lanthanide ion can vary across the lanthanide series and is influenced by the ionic radius of the lanthanide cation. nih.govacs.org The coordination number of the lanthanide ion in these hydrated salts is often high, with the water molecules and halide ions arranged around the central metal ion. nih.gov The preparation of anhydrous lanthanide halides from their hydrated counterparts can be challenging, as heating can often lead to the formation of oxyhalides. wikipedia.orgacs.org
Table 1: General Properties of this compound
| Property | Value |
| Chemical Formula | PrBr₃·xH₂O |
| Appearance | Green solid prochemonline.com |
| CAS Number | 225505-12-4 prochemonline.com |
| Purity | 99.9% prochemonline.com |
| Molecular Weight (anhydrous) | 380.63 g/mol prochemonline.com |
Properties
Molecular Formula |
Br3H2OPr |
|---|---|
Molecular Weight |
398.64 g/mol |
IUPAC Name |
tribromopraseodymium;hydrate |
InChI |
InChI=1S/3BrH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3 |
InChI Key |
CCMZJPMVOCFMPN-UHFFFAOYSA-K |
Canonical SMILES |
O.Br[Pr](Br)Br |
Origin of Product |
United States |
Synthesis and Crystal Growth Methodologies for Praseodymium Bromide Hydrate
Solution-Based Synthesis Approaches
Solution-based methods are fundamental to the formation of praseodymium bromide hydrate (B1144303), typically involving the dissolution of a praseodymium source in a bromine-containing aqueous medium, followed by crystallization.
Crystallization from Aqueous Solutions
The most direct route to praseodymium bromide hydrate is through the crystallization from an aqueous solution. This is commonly achieved by dissolving praseodymium(III) oxide or praseodymium carbonate in hydrobromic acid. potsdam.edu The resulting solution contains solvated praseodymium and bromide ions, which upon concentration and cooling, yield hydrated crystals of praseodymium bromide. The general chemical reaction can be represented as:
Pr₂O₃ + 6HBr + (2n-3)H₂O → 2(PrBr₃·nH₂O)
The degree of hydration (n) can vary depending on the specific crystallization conditions. The hydrated salt is hygroscopic, readily absorbing moisture from the atmosphere. wikipedia.org
Controlled Crystallization Techniques for Monocrystal Growth
For applications requiring high-purity single crystals, such as in scintillators or certain optical components, controlled crystallization techniques are employed. These methods focus on slow, carefully managed evaporation of the solvent or gradual cooling of a saturated solution to promote the growth of large, well-defined single crystals. Isothermal agitation at a constant temperature, such as 25°C, can be used to study the solubility and phase equilibria, which is crucial information for designing a successful monocrystal growth process. nist.gov The precise control over temperature and concentration gradients is paramount to minimizing defects and obtaining crystals of suitable quality for research and technological applications.
Precursor-Based Synthesis Routes
This compound is often synthesized as an intermediate product in broader synthetic strategies, particularly those targeting the anhydrous form of the compound.
Utilization of Praseodymium Oxide in Hydrobromic Acid Systems
A prevalent precursor-based method involves the reaction of praseodymium oxide, specifically Pr₆O₁₁, with concentrated hydrobromic acid. This reaction dissolves the oxide, forming a solution of praseodymium bromide. Subsequent evaporation of this solution under reduced pressure leads to the crystallization of the hydrated form, PrBr₃·nH₂O. This hydrated salt can then be isolated for further use or processed in situ.
Table 1: Reactants for this compound Synthesis
| Precursor | Reagent | Product |
|---|---|---|
| Praseodymium(III) oxide (Pr₂O₃) | Hydrobromic acid (HBr) | This compound (PrBr₃·nH₂O) |
| Praseodymium carbonate (Pr₂ (CO₃)₃) | Hydrobromic acid (HBr) | This compound (PrBr₃·nH₂O) |
Formation as an Intermediate in Anhydrous Praseodymium Bromide Synthesis
The synthesis of anhydrous praseodymium bromide often proceeds via the hydrated form. Direct dehydration of the hydrate by heating is problematic as it can lead to the formation of praseodymium oxybromide (PrOBr). osti.gov To circumvent this, a common strategy involves treating the hydrated praseodymium bromide with ammonium (B1175870) bromide. The mixture is heated, and the ammonium bromide acts as a fluxing agent, facilitating the removal of water molecules and preventing the formation of the oxybromide. This process ultimately yields the anhydrous PrBr₃. Applying a vacuum during the dehydration process can lower the required temperature and improve the efficiency of water removal. osti.gov
Custom Synthesis and Research-Scale Preparation
For specialized research needs, custom synthesis of this compound is often necessary. prochemonline.comereztech.com This allows for the incorporation of specific isotopic compositions or the achievement of exceptionally high purity levels (e.g., 99.9%). prochemonline.com Research-scale preparations may involve meticulous purification of precursors and precise control over reaction conditions to produce small quantities of material with specific properties tailored for advanced studies. These preparations often utilize well-documented but carefully executed methods, such as the dissolution of praseodymium metal in hydrobromic acid, to ensure the highest quality product for experimental investigations. nist.gov
Table 2: Compound Names
| Compound Name | Chemical Formula |
|---|---|
| Praseodymium bromide | PrBr₃ |
| This compound | PrBr₃·nH₂O |
| Praseodymium(III) oxide | Pr₂O₃ |
| Praseodymium carbonate | Pr₂(CO₃)₃ |
| Hydrobromic acid | HBr |
| Praseodymium(III,IV) oxide | Pr₆O₁₁ |
| Ammonium bromide | NH₄Br |
| Praseodymium oxybromide | PrOBr |
| Praseodymium(III) fluoride | PrF₃ |
| Praseodymium(III) chloride | PrCl₃ |
| Praseodymium(III) iodide | PrI₃ |
| Dipraseodymium pentabromide | Pr₂Br₅ |
| Hydrogen | H₂ |
| Praseodymium hydroxide (B78521) | Pr(OH)₃ |
| Lutetium(III) chloride | LuCl₃ |
| Lutetium(III) fluoride | LuF₃ |
| Ytterbium | Yb |
| Gold | Au |
| Praseodymium | Pr |
| Bromine | Br₂ |
| Iodine | I₂ |
| Fluorine | F₂ |
| Chlorine | Cl₂ |
| Water | H₂O |
| p-Dioxane | C₄H₈O₂ |
| 1-Propanamine | n-C₃H₉N |
| 2-Propanamine | iso-C₃H₉N |
| 1-Butanamine | n-C₄H₁₁N |
| 2-Butanamine | sec-C₄H₁₁N |
Structural Elucidation and Crystallography of Praseodymium Bromide Hydrate
Single Crystal X-ray Diffraction Studies
Single crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method has been instrumental in determining the unit cell parameters and space group of praseodymium bromide and its hydrated forms.
Determination of Unit Cell Parameters
The unit cell is the basic repeating unit of a crystal structure. For the anhydrous form, praseodymium(III) bromide (PrBr₃), it adopts the UCl₃ crystal structure type. wikipedia.orgwikipedia.org The lattice constants for a related praseodymium compound, praseodymium oxybromide (PrOBr), which forms from the decomposition of the hydrate (B1144303), have been determined to be part of a tetragonal system. wikipedia.org
Table 1: Crystallographic Data for a Related Praseodymium Compound
| Compound | Crystal System | a (pm) | b (pm) | c (pm) | α (°) | β (°) | γ (°) |
|---|
Identification of Space Group
The space group of a crystal describes the symmetry of the unit cell. Praseodymium oxybromide (PrOBr), a decomposition product of praseodymium bromide hydrate, crystallizes in the P4/nmm space group. wikipedia.org
Coordination Environment of Praseodymium(III) Ions
The coordination environment of the Praseodymium(III) (Pr³⁺) ion is a critical aspect of its crystal structure, defining how it bonds with surrounding atoms or molecules (ligands).
Coordination Number and Geometry (e.g., Tricapped Trigonal Prismatic)
In its anhydrous bromide form, the praseodymium ion is 9-coordinate. wikipedia.orgwikipedia.org This means it is directly bonded to nine other atoms. The geometry of this coordination is described as tricapped trigonal prismatic. wikipedia.orgwikipedia.orgshef.ac.uk This complex geometry is common for larger metal ions like the lanthanides. libretexts.orgwikipedia.org In this arrangement, the central praseodymium ion is surrounded by a trigonal prism of six atoms, with three additional atoms "capping" the rectangular faces of the prism.
Role of Bromide and Water Ligands
In this compound, both bromide ions (Br⁻) and water molecules (H₂O) act as ligands, directly coordinating to the central Pr³⁺ ion. The bromide ions are essential for the formation of the primary coordination sphere. Water molecules also play a crucial role in the coordination, and their presence defines the hydrated form of the compound. The heating of praseodymium(III) bromide crystallohydrate can lead to its decomposition, forming praseodymium oxybromide, indicating the role of water in the compound's stability. wikipedia.org
Praseodymium-Bromine Bond Lengths
The distances between the central praseodymium ion and the surrounding bromide ligands are a key parameter of the crystal structure. In anhydrous praseodymium(III) bromide, two distinct Pr-Br bond lengths have been measured: 3.05 Å and 3.13 Å. wikipedia.orgwikipedia.org These variations in bond length are characteristic of the tricapped trigonal prismatic geometry.
Table 2: Praseodymium-Bromine Bond Lengths in Anhydrous PrBr₃
| Bond | Bond Length (Å) |
|---|---|
| Pr-Br | 3.05 |
Dimeric and Polymeric Structural Motifs
The aggregation of individual praseodymium bromide aqua-complexes into larger, ordered structures is a key feature of its solid-state chemistry. These motifs are primarily formed through the sharing of bromide ions between adjacent metal centers, leading to the formation of dimers or extended polymeric chains.
In analogy with related lanthanide halide hydrates, the formation of dimeric and polymeric structures in this compound is facilitated by bromide ions acting as bridges (μ-Br) between praseodymium centers. While detailed structural data for this compound is sparse, extensive studies on lanthanide(III) chloride hydrates provide a robust model. For the early lanthanides, dimeric complexes with the formula [(H2O)7RE(μ-Cl)2RE(H2O)7]4+ have been identified, where two chloride ions bridge two rare-earth (RE) metal centers. nih.goviucr.org Similar bridging has been observed in other praseodymium-halide complexes, such as the [Pr-Cl2-Pr] unit found in certain praseodymium antimony oxochlorides. mdpi.com This evidence strongly suggests that bromide ions can similarly bridge Pr(III) centers, a fundamental interaction for creating multinuclear structural motifs.
Isomorphism with Related Lanthanide Hydrates
Isomorphism, the phenomenon where different chemical compounds crystallize in the same structure, is common among the lanthanides due to their similar ionic radii and chemistry. The structure of this compound can be understood by comparing it with its lanthanide halide counterparts.
A comprehensive study of lanthanide chloride hydrates revealed a structural shift across the series. nih.goviucr.org The early, larger lanthanides (La, Ce) form dimeric heptahydrates, [(H2O)7RE(μ-Cl)2RE(H2O)7]Cl4. nih.goviucr.org In contrast, praseodymium chloride crystallizes as a monomeric hexahydrate, [PrCl2(H2O)6]Cl. nih.goviucr.org This indicates that the praseodymium ion is slightly too small to comfortably adopt the nine-coordinate dimeric structure seen for lanthanum and cerium under these conditions. The hexahydrate features an eight-coordinate Pr³⁺ ion complexed with six water molecules and two chloride ions in the inner sphere. nih.goviucr.org Given the slightly larger size of the bromide ion compared to the chloride ion, it is plausible that this compound could adopt a structure different from its chloride analogue, potentially favoring a higher coordination number or a different hydration state.
The structural trends observed in lanthanide chlorides are expected to be mirrored in the lanthanide bromides. Anhydrous praseodymium(III) bromide adopts the hexagonal UCl₃-type structure, a common structure type for many lanthanide trihalides, including lanthanum(III) bromide and praseodymium(III) chloride. wikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org This establishes a clear isostructural relationship for the anhydrous compounds.
For the hydrated forms, it is probable that lanthanum and cerium bromide form heptahydrates that are isostructural with their chloride counterparts ([(H2O)7RE(μ-Br)2RE(H2O)7]Br4). Following the trend of the lanthanide contraction, the bromide hydrates of lanthanides heavier than praseodymium, such as samarium (Sm), would likely be isostructural with praseodymium chloride hexahydrate, forming monomeric [REBr2(H2O)6]Br complexes. nih.govwikipedia.org
Data Tables
Table 1: Crystallographic Data for Anhydrous Praseodymium(III) Bromide This table summarizes the known crystallographic properties of the anhydrous form of praseodymium bromide.
| Property | Value | Source(s) |
| Chemical Formula | PrBr₃ | wikipedia.org |
| Crystal System | Hexagonal | wikipedia.orgwikipedia.org |
| Structure Type | UCl₃ | wikipedia.orgwikipedia.org |
| Space Group | P6₃/m | wikipedia.org |
| Pr³⁺ Coordination | 9-coordinate | wikipedia.orgwikipedia.org |
| Coordination Geometry | Tricapped Trigonal Prismatic | wikipedia.orgwikipedia.org |
| Pr-Br Bond Lengths | 3.05 Å, 3.13 Å | wikipedia.orgwikipedia.org |
Table 2: Comparison of Lanthanide Halide Hydrate Structures This table contrasts the crystallographic forms of early and mid-lanthanide chloride hydrates, providing a model for understanding potential bromide hydrate structures.
| Compound Class | Formula | Metal Ion Coordination | Key Structural Feature | Source(s) |
| Early Lanthanide Chloride Hydrates (La, Ce) | [(H2O)7RE(μ-Cl)2RE(H2O)7]Cl4 | 9-coordinate | Dimeric, Halide-Bridged | nih.goviucr.org |
| Mid-Lanthanide Chloride Hydrates (Pr, Nd, etc.) | [RECl2(H2O)6]Cl | 8-coordinate | Monomeric | nih.goviucr.org |
Spectroscopic Characterization and Electronic Structure
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects transitions of unpaired electrons between different energy levels in the presence of a magnetic field. For lanthanide ions, EPR spectra provide valuable insights into their electronic structure, oxidation state, and local coordination environment. However, the observation and interpretation of EPR spectra for many lanthanide ions, including praseodymium(III) (Pr³⁺), present significant challenges.
The Pr³⁺ ion has an electron configuration of [Xe] 4f². Its ground state is ³H₄. As a non-Kramers ion (an ion with an even number of unpaired electrons), Pr³⁺ does not have degenerate energy levels in the absence of a magnetic field, as dictated by Kramers' theorem. libretexts.org This often leads to a situation where the zero-field splitting—the energy separation between the lowest electronic states in the absence of a magnetic field—is larger than the microwave energy used in conventional EPR spectrometers. libretexts.org Consequently, the system can be "EPR-silent" under standard measurement conditions. libretexts.orgacs.org
Furthermore, the strong spin-orbit coupling characteristic of lanthanides leads to very fast spin-lattice relaxation times for most Pr³⁺ complexes. nih.gov This rapid relaxation causes significant broadening of the EPR signal, often rendering it undetectable at temperatures above that of liquid helium. nih.gov Despite these challenges, EPR studies on Pr³⁺ containing materials are possible, typically requiring low temperatures and, in some cases, high-frequency EPR setups. acs.org Echo-detected pulsed EPR techniques can also be more effective than conventional continuous-wave (CW) EPR for observing signals from non-Kramers ions like Pr³⁺. nih.govresearchgate.net
Theoretical and Computational Studies
Density Functional Theory (DFT) Calculations for Structural Optimization and Vibrational Modes
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules and condensed phases. researchgate.netnih.gov For praseodymium bromide hydrate (B1144303), DFT calculations would be instrumental in determining the most stable geometric arrangement of the atoms, a process known as structural optimization.
Structural Optimization: The optimization process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum energy configuration is reached. For PrBr₃·xH₂O, this would involve determining the precise coordination number and geometry around the Pr³⁺ ion, as well as the positions of the bromide ions and water molecules, including the hydrogen bonding network. In the anhydrous form, PrBr₃ is known to adopt a tricapped trigonal prismatic geometry with Pr-Br bond lengths of 3.05 Å and 3.13 Å. wikipedia.org The introduction of water molecules in the hydrate would significantly alter this structure, with water molecules likely participating in the primary coordination sphere of the praseodymium ion. DFT calculations could predict these new structural parameters with a high degree of accuracy.
Vibrational Modes: Once the optimized structure is obtained, DFT can be used to calculate the vibrational frequencies and their corresponding normal modes. scispace.com These calculations predict the energies at which the molecule will absorb infrared (IR) and Raman radiation, corresponding to specific atomic motions such as stretching and bending of bonds. For praseodymium bromide hydrate, the calculated vibrational spectrum would exhibit modes associated with:
Pr-Br stretching and bending vibrations.
Pr-O stretches from the coordinated water molecules.
Internal vibrational modes of the water molecules (O-H stretching and H-O-H bending), which are often shifted upon coordination to the metal ion.
Librational and translational modes of the water molecules within the crystal lattice.
These theoretical vibrational spectra are invaluable for interpreting experimental IR and Raman spectra, allowing for a detailed assignment of the observed spectral features to specific molecular motions.
A hypothetical table of calculated vibrational frequencies for a model of this compound is presented below to illustrate the expected results from such a study.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(Pr-Br) | 150 - 250 | Praseodymium-Bromide stretching |
| ν(Pr-O) | 300 - 450 | Praseodymium-Oxygen (water) stretching |
| δ(H₂O) | 1600 - 1650 | Water bending |
| ν(O-H) | 3200 - 3600 | Water stretching (hydrogen-bonded) |
Ligand Field Theory and Crystal Field Splitting Analysis
The electronic properties of the Pr³⁺ ion in this compound are governed by the interaction of its 4f electrons with the electric field generated by the surrounding ligands (bromide ions and water molecules). This interaction is described by Ligand Field Theory (LFT) or its simpler electrostatic counterpart, Crystal Field Theory (CFT). researchgate.netresearchgate.net
The 4f orbitals of the free Pr³⁺ ion are degenerate. However, when placed within the crystal lattice of the hydrate, the surrounding ligands create an asymmetric electric field, known as the ligand field or crystal field, which lifts this degeneracy. nih.gov The magnitude and pattern of this splitting are determined by the symmetry and strength of the ligand field. ereztech.comresearchgate.net
For Pr³⁺ in a low-symmetry environment, which is expected for a hydrated crystal, the crystal field potential is typically expressed as a series of crystal field parameters (CFPs), Bqᵏ, which quantify the strength of the interaction. These parameters can be determined experimentally from spectroscopic data or calculated using advanced theoretical methods. nih.gov The splitting of the electronic energy levels of Pr³⁺ due to the crystal field is responsible for the characteristic sharp absorption and emission lines observed in its optical spectra.
The coordination environment in this compound, consisting of bromide ions and water molecules, would create a specific crystal field splitting pattern. Water is generally considered a stronger field ligand than bromide. The precise energy level diagram would depend on the exact coordination geometry. Analysis of the crystal field splitting provides crucial information about the local symmetry of the Pr³⁺ site and the nature of the Pr-ligand interactions. researchgate.net
A representative table of crystal field parameters for a hypothetical Pr³⁺ complex is shown below.
| Parameter | Typical Value Range (cm⁻¹) | Information Provided |
|---|---|---|
| B₂⁰ | ± (200 - 800) | Axial distortion from cubic symmetry |
| B₄⁰ | ± (500 - 1500) | Cubic and lower symmetry components |
| B₆⁰ | ± (300 - 1000) | Cubic and lower symmetry components |
Application and Refinement of Judd-Ofelt Theory for Praseodymium(III)
Judd-Ofelt theory is a cornerstone for understanding and quantifying the intensities of 4f-4f electronic transitions in lanthanide ions. nih.govsamaterials.com These transitions are typically parity-forbidden electric dipole transitions, but they gain intensity through the mixing of opposite-parity configurations (e.g., 4fⁿ⁻¹5d¹) into the 4fⁿ configuration due to the non-centrosymmetric part of the crystal field.
The theory utilizes three phenomenological intensity parameters, Ω₂, Ω₄, and Ω₆, which are determined by fitting experimental absorption spectra. researchgate.net These parameters depend on the radial parts of the 4f wavefunctions, the refractive index of the host material, and the specifics of the ligand field. nih.gov
Ω₂ is highly sensitive to the local symmetry and the covalency of the metal-ligand bonds.
Ω₄ and Ω₆ are more related to the bulk properties of the host material, such as its rigidity and viscosity.
Once determined, these Judd-Ofelt parameters can be used to calculate a variety of important spectroscopic properties, including radiative transition probabilities, radiative lifetimes of excited states, and branching ratios for emission from a particular level. mdpi.com
For Pr³⁺, the application of the standard Judd-Ofelt theory can sometimes be challenging, and modifications may be necessary to achieve good agreement between theoretical and experimental results. scispace.com Nevertheless, the theory provides a powerful framework for evaluating the potential of Pr³⁺-doped materials for applications such as lasers and phosphors. A Judd-Ofelt analysis of this compound would provide a quantitative assessment of its luminescence potential.
Below is a table showing typical Judd-Ofelt parameters for Pr³⁺ in various host materials to provide context for the expected values for this compound.
| Host Material | Ω₂ (10⁻²⁰ cm²) | Ω₄ (10⁻²⁰ cm²) | Ω₆ (10⁻²⁰ cm²) |
|---|---|---|---|
| LaMgAl₁₁O₁₉ Crystal | 1.06 | 2.31 | 3.43 |
| LuYAP Crystal | 3.52 | 1.43 | 15.88 |
| Fluorotellurite Glass | 1.89 | 3.54 | 3.12 |
| Fluoroindate Glass | 2.50 | 4.00 | 5.50 |
Data compiled from various sources for illustrative purposes. researchgate.netnih.gov
Coordination Chemistry of Praseodymium Bromide Hydrate
Formation of Metal-Ligand Complexes in Solution and Solid State
The formation of praseodymium complexes from praseodymium bromide hydrate (B1144303) can be readily achieved in both solution and the solid state. In solution, the synthesis typically involves reacting an aqueous or alcoholic solution of the praseodymium salt with a solution of the desired ligand(s). niscpr.res.inhakon-art.com For instance, mixed-ligand complexes of Pr(III) have been synthesized by reacting an aqueous ethanolic solution of the metal salt with dipicolinic acid and another N,O-donor ligand, followed by refluxing to yield the solid product. niscpr.res.in Similarly, Schiff base complexes are prepared by mixing methanolic solutions of the praseodymium salt and the ligand, followed by heating and stirring. hakon-art.com
The isolation of these complexes in the solid state allows for their definitive structural characterization using techniques like single-crystal X-ray diffraction. znaturforsch.comresearchgate.net These solid-state analyses provide precise information on bond lengths, coordination numbers, and geometries. For example, the crystal structure of λ-Praseodymium orthoborate (λ-PrBO₃), synthesized under high-pressure and high-temperature conditions, reveals a nine-coordinate praseodymium atom. znaturforsch.comresearchgate.net The nature of the final product, whether it's a discrete mononuclear complex, a polynuclear assembly, or an extended coordination polymer, is influenced by the ligand's structure, the metal-to-ligand ratio, and the reaction conditions.
Ligand Binding Mechanisms and Coordination Sites
The interaction between the Pr³⁺ ion and various ligands is primarily electrostatic, consistent with the hard-acid nature of the lanthanide ion. wikipedia.org The binding mechanism can range from simple one-step association to more complex processes involving conformational changes of the ligand or the complex itself. nih.gov
Praseodymium(III) readily forms complexes with ligands containing oxygen and nitrogen donor atoms. O-monodentate ligands, such as the carbonyl group from a carboxylic acid, can occupy a coordination site. niscpr.res.in More commonly, multidentate ligands are employed to form stable chelate rings.
N,O-bidentate ligands, like amino acids and picolinic acid, coordinate to the Pr³⁺ ion through both the nitrogen and oxygen atoms, forming a stable five- or six-membered ring. niscpr.res.in In a study of mixed-ligand complexes, dipicolinic acid acts as a primary ligand, while various N,O-donors like picolinic acid, glycine, or m-aminophenol serve as secondary ligands. niscpr.res.in Schiff base ligands can offer multiple coordination sites. For example, a tetradentate Schiff base derived from 1-(2-aminoethyl)piperazine (B7761512) and o-vanillin coordinates to Pr(III) through the phenolic oxygen, the imine nitrogen, and two piperazine (B1678402) nitrogen atoms. hakon-art.com
The table below summarizes the coordination behavior of selected ligands with Pr(III).
| Ligand Type | Example Ligand | Donor Atoms | Coordination Mode | Resulting Complex Type |
| N,O-Bidentate | Picolinic Acid | Nitrogen, Oxygen | Bidentate Chelation | Mixed-Ligand Complex niscpr.res.in |
| N,O-Bidentate | Glycine | Nitrogen, Oxygen | Bidentate Chelation | Mixed-Ligand Complex niscpr.res.in |
| Tridentate | Dipicolinic Acid | Nitrogen, 2x Oxygen | Tridentate Chelation | Primary Ligand in Mixed-Ligand Complexes niscpr.res.in |
| Tetradentate | Schiff Base (o-vanillin derivative) | Phenolic Oxygen, Imine Nitrogen, 2x Piperazine Nitrogen | Tetradentate Chelation | Mononuclear Complex hakon-art.com |
The conformation of a ligand plays a critical role in the coordination process. For a stable complex to form, the ligand must adopt a conformation that allows its donor atoms to bind effectively to the metal center. The energetic cost of any conformational changes upon binding must be offset by the favorable energy of the metal-ligand bond formation. nih.gov
Bulky ligands can be used to control the coordination number and geometry of the resulting complex. For instance, exceptionally bulky ligands can lead to complexes with unusually low coordination numbers for lanthanides. wikipedia.org In general, optimizing ligand binding for drug design or other applications often involves restricting the conformational landscape of the ligand to favor the geometry best suited for binding. nih.gov This pre-organization reduces the entropic penalty upon complexation.
Role of Water Molecules in Coordination Sphere
In complexes synthesized from praseodymium bromide hydrate, water molecules can play several crucial roles. They can act as ligands, directly coordinating to the Pr³⁺ ion in the inner coordination sphere, or they can reside in the crystal lattice as water of hydration, stabilizing the structure through hydrogen bonding. niscpr.res.inhakon-art.commdpi.com
The presence of coordinated water molecules is common in praseodymium complexes. niscpr.res.inhakon-art.com In aqueous solution, the Pr³⁺ ion exists as a hydrated aqua ion, [Pr(H₂O)ₙ]³⁺, with n typically being 9. wikipedia.org When other ligands are introduced, they may replace some or all of these coordinated water molecules. However, in many cases, one or more water molecules remain in the final coordination sphere. niscpr.res.inhakon-art.com For example, thermogravimetric analysis has confirmed the presence of coordinated water molecules in Schiff base complexes of praseodymium. hakon-art.com
Hydrogen Bonding Interactions in Complexes
Hydrogen bonding is a dominant intermolecular force in the solid-state structures of hydrated praseodymium bromide complexes. These interactions can occur between coordinated water molecules, lattice water molecules, and functional groups on the organic ligands (such as hydroxyl or amine groups). hakon-art.commdpi.com
These hydrogen-bonding networks are critical in dictating the final crystal packing and supramolecular architecture. For example, coordinated water molecules can form hydrogen bonds with the coordination spheres of adjacent metal ions, linking individual coordination polymer chains into 3D frameworks. mdpi.com In some structures, an intricate network of hydrogen bonds between coordinated ligands and counter-anions can lead to the formation of two-dimensional layered structures. researchgate.net The presence of hydrogen bonding can be inferred from spectroscopic data, such as the appearance of specific bands in the infrared spectrum corresponding to the rocking mode of coordinated water. hakon-art.com
Stability and Reactivity of Hydrated Praseodymium Bromide Complexes
This compound itself exhibits specific reactivity. The hydrated salt cannot be fully dehydrated by simple heating, as this process leads to partial hydrolysis, forming praseodymium oxybromide. wikipedia.orgpotsdam.edu This highlights the reactivity of the coordinated water molecules. The reactivity of praseodymium complexes is diverse. While Pr(III) is the most common oxidation state, evidence for the +5 oxidation state has been found in gas-phase oxide nitrate (B79036) complexes, demonstrating the potential for unusual reactivity under specific conditions. rsc.orgscilit.com Organometallic praseodymium compounds are known to be highly sensitive to air and water, indicating significant reactivity. wikipedia.org
Thermodynamic Stability Constants
Research on the bromide complexes of other rare earth elements (REEs), such as cerium, neodymium, and samarium, has shown that bromide ions form weak outer-sphere complexes. liverpool.ac.uksemanticscholar.org The stability of these complexes tends to decrease with the increasing atomic number and decreasing ionic radius of the lanthanide, a trend that can be explained by Pearson's hard and soft acids and bases (HSAB) principle. tandfonline.com
A study by Sirotkin, et al. determined the thermodynamic stability constants (log K) for the first-step formation of bromide complexes of cerium, neodymium, and samarium using a potentiometric method with a bromide-selective electrode. liverpool.ac.uksemanticscholar.org Their findings are presented in the table below.
| Complex | log K |
|---|---|
| CeBr²⁺ | 0.346 |
| NdBr²⁺ | 0.257 |
| SmBr²⁺ | 0.387 |
Data sourced from a study on the thermodynamic stability constants of bromide complexes of rare earth metals. liverpool.ac.uksemanticscholar.org
The same study proposes a method to extrapolate the stability constants for the entire lanthanide series based on a data set of complexation with various inorganic ligands. liverpool.ac.uktandfonline.com Using this extrapolation method, a calculated value for the log K of the praseodymium bromide complex can be estimated. Given that praseodymium is situated between cerium and neodymium in the lanthanide series, its log K value is expected to be within a similar range, reflecting the gradual change in ionic radii and hydration energies across the series. nih.gov
Outer-Sphere Complex Formation
The interaction between the hydrated praseodymium(III) ion, [Pr(H₂O)n]³⁺, and the bromide anion in aqueous solution predominantly leads to the formation of outer-sphere complexes. liverpool.ac.uksemanticscholar.org In such complexes, the bromide ion does not displace the water molecules in the primary coordination sphere of the praseodymium ion but is associated with it through electrostatic interactions, separated by at least one layer of water molecules.
This type of complexation is characteristic of the interactions between hard Lewis acids, such as the lanthanide ions, and halide anions in aqueous media. liverpool.ac.uk The large size and high hydration energy of the Pr³⁺ ion favor the retention of its primary hydration shell. The formation of these outer-sphere complexes is a dynamic equilibrium, with rapid exchange between the coordinated and bulk solvent molecules and anions. researchgate.netnih.govacs.org The relatively low values of the thermodynamic stability constants for lanthanide bromide complexes are indicative of the weakness of these outer-sphere interactions. liverpool.ac.uksemanticscholar.org
Comparative Coordination Studies with Other Lanthanides
The coordination chemistry of praseodymium is closely related to that of its lanthanide neighbors, with gradual changes in properties such as coordination number and complex stability across the series. These variations are primarily attributed to the lanthanide contraction—the steady decrease in ionic radii with increasing atomic number. academie-sciences.fr
In the solid state, the structure of hydrated lanthanide bromides shows a clear dependence on the identity of the lanthanide. For instance, the hydrated bromides of lanthanum and cerium, LaBr₃·7H₂O and CeBr₃·7H₂O, are isomorphous and feature dimeric structures, [(H₂O)₇Ln(µ-Br)₂Ln(OH₂)₇]⁴⁺, where the metal ions are nine-coordinate. academie-sciences.fr In contrast, the heavier lanthanides from holmium to lutetium form octahydrates, [Ln(H₂O)₈]Br₃, in which the bromide ions are not directly coordinated to the metal center, resulting in an eight-coordinate aqua ion. academie-sciences.fr The coordination environment of this compound is expected to be similar to that of its early lanthanide counterparts. It is worth noting that in its anhydrous form, praseodymium(III) bromide (PrBr₃) exhibits a nine-coordinate structure with a tricapped trigonal prismatic geometry. wikipedia.orgshef.ac.uk
The stability of complexes with a given ligand generally increases across the lanthanide series from lanthanum to lutetium, although this trend can be influenced by steric factors and the nature of the ligand. nih.gov For simple halide complexes like bromides, where the interaction is predominantly electrostatic and results in outer-sphere complexes, the stability tends to show a less uniform trend. As seen in the table in section 6.5.1, the log K value for SmBr²⁺ is slightly higher than that for CeBr²⁺ and NdBr²⁺, indicating that the trend is not strictly monotonic for the lighter lanthanides. liverpool.ac.uksemanticscholar.org This can be attributed to a complex interplay of ionic radius, hydration energy, and the specific geometry of the hydrated ion. nih.gov
Thermal Behavior and Decomposition Pathways
Thermogravimetric and Differential Thermal Analysis
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are key techniques used to investigate the thermal decomposition of hydrated salts. For praseodymium compounds, such as the chloride hydrate (B1144303), TGA reveals distinct mass loss steps corresponding to the removal of surface and coordinated water molecules. Typically, surface water is lost at lower temperatures (around 115°C), while more strongly bound, coordinated water is removed at higher temperatures (200–300°C).
While specific TGA/DTA data for praseodymium bromide hydrate is not extensively detailed in the provided search results, the behavior of analogous praseodymium compounds like the nitrate (B79036) and oxalate (B1200264) hydrates provides insight. For instance, the thermal decomposition of praseodymium nitrate hexahydrate involves eleven distinct thermal events, indicating a multi-step process. ekb.egresearchgate.net Similarly, praseodymium oxalate decahydrate (B1171855) undergoes complete dehydration in three steps before further decomposition. researchgate.net It is reasonable to infer that this compound would exhibit a similarly staged decomposition, with endothermic peaks in the DTA curve corresponding to the energy required for water removal.
Dehydration Processes and Formation of Anhydrous PrBr₃
The direct heating of this compound in an attempt to produce the anhydrous form is often problematic, as it can lead to partial hydrolysis, resulting in the formation of praseodymium oxybromide (PrOBr). potsdam.edu This is a common issue with hydrated rare-earth halides.
To circumvent hydrolysis and obtain high-purity anhydrous praseodymium bromide, alternative dehydration methods have been developed. One effective method involves reacting the hydrated salt with an excess of a dehydrating agent like thionyl bromide (SOBr₂). This reaction is typically carried out under an inert atmosphere (e.g., high-purity nitrogen) at a controlled temperature, for instance, between 35°C and 40°C for 10 to 24 hours. google.com This process effectively removes the water of hydration while suppressing the formation of oxybromide byproducts. google.com
Identification of Intermediate Products
During the thermal decomposition of hydrated praseodymium salts, various intermediate products can be formed. In the case of praseodymium nitrate hexahydrate, a series of unstable oxynitrates, such as PrO(NO₃) and nonstoichiometric compounds like PrO₀.₂₅(NO₃)₂.₅, have been identified. researchgate.net For praseodymium acetate (B1210297) hydrate, intermediate oxy-carbonate compounds are formed before the final oxide is produced. researchgate.netresearchgate.net
While the specific intermediate products for the direct thermal decomposition of this compound are not explicitly detailed, the formation of praseodymium oxybromide (PrOBr) is a known and significant byproduct of hydrolysis during heating. google.compotsdam.edu The formation of such oxyhalides is a common feature in the thermal decomposition of hydrated rare-earth halides.
Gaseous Decomposition Products
The primary gaseous product evolved during the initial stages of heating this compound is water vapor (H₂O) from the dehydration process. If hydrolysis occurs, hydrogen bromide (HBr) gas may also be released. google.com
In decomposition studies of other praseodymium salts, a variety of gaseous products have been identified. For example, the thermal decomposition of praseodymium nitrate releases nitrogen oxides (NO, NO₂) and oxygen. researchgate.net The decomposition of praseodymium acetate yields a more complex mixture of gases including acetone, acetic acid, carbon oxides, methane, and isobutene. researchgate.net In the controlled dehydration of this compound using thionyl bromide, the gaseous byproducts are sulfur dioxide (SO₂) and hydrogen bromide (HBr), which can be neutralized with a sodium hydroxide (B78521) solution. google.com
Kinetic and Mechanistic Studies of Thermal Decomposition
Kinetic and mechanistic studies of the thermal decomposition of praseodymium compounds reveal that the process is often complex and dependent on factors such as the heating atmosphere. ekb.eg For instance, the decomposition pathways and the final oxide composition of praseodymium oxalate are different in oxygen versus nitrogen atmospheres. ekb.eg
While specific kinetic parameters for this compound are not provided in the search results, studies on praseodymium acetate and oxalate have determined non-isothermal kinetic parameters (activation energy and pre-exponential factor) for the various thermal events observed during their decomposition. researchgate.net The decomposition of praseodymium nitrate hexahydrate has been proposed to proceed through the formation of a cyclic cluster intermediate. researchgate.net These findings suggest that the thermal decomposition of this compound would likely also involve complex, multi-step reaction mechanisms.
Applications in Advanced Materials Research
Precursor in the Synthesis of Praseodymium-Containing Materials
Praseodymium bromide is a key reagent in the synthesis of other praseodymium compounds. It can be used to create higher oxidation state compounds like praseodymium oxide and praseodymium chloride. The synthesis of anhydrous praseodymium bromide from its hydrated form is a critical step for applications requiring water-free conditions, such as crystal growth and molten salt electrolysis. doi.org
Praseodymium bromide hydrate (B1144303) has been successfully employed as a precursor in the synthesis of complex coordination frameworks. A notable example is the preparation of a three-dimensional coordination framework based on praseodymium-seamed nanocapsules. dntb.gov.ua In this synthesis, praseodymium(III) bromide hydrate is reacted with an organic ligand (pyrogallol dntb.gov.uaarene) and pyridine (B92270) in a solution of deionized water and DMF, which, after being heated, yields yellow plate-like crystals of the framework. dntb.gov.ua The yield for this specific synthesis was reported to be 25.1% based on the initial amount of praseodymium bromide. dntb.gov.ua
Further research has demonstrated the formation of praseodymium bromide-nicotinamide complexes. researchgate.netyoutube.com In these structures, the nicotinamide (B372718) acts as a ligand where its carbonyl oxygen and pyridyl nitrogen coordinate with the Pr³⁺ ion to form a chain structure, a fundamental characteristic of a coordination polymer. youtube.com
While praseodymium bromide can serve as a precursor for praseodymium oxide (Pr₆O₁₁), detailed literature on the synthesis of mesoporous praseodymium oxide nanostructures more commonly cites the use of other praseodymium salts, such as praseodymium nitrate (B79036). hellma-materials.comosti.gov The typical synthesis involves processes like sonochemical methods or heat treatment of a precursor complex. hellma-materials.comnih.gov For instance, Pr₆O₁₁ nanostructures have been prepared by the heat treatment of a praseodymium-Schiff base complex derived from praseodymium nitrate. hellma-materials.com Another method involves a simple sonochemical process using praseodymium nitrate and an eco-friendly capping agent like grape juice to produce mesoporous Pr₆O₁₁ nanoparticles. nih.gov
The incorporation of praseodymium ions into various host materials can generate unique optical and luminescent properties, making praseodymium bromide a useful precursor for these applications.
Scintillation materials convert high-energy radiation, like gamma rays, into pulses of light that can be detected. Lanthanide compounds are particularly effective in this role. Praseodymium-doped materials can function as fast scintillators. The scintillation process in Pr³⁺-doped materials relies on the electronic transitions from the 5d excited state to the 4f ground states of the praseodymium ion. While materials like Lanthanum Bromide (LaBr₃) and Cerium Bromide (CeBr₃) are common high-performance scintillators, praseodymium-based crystals are also of significant interest. nih.gov For example, Cs₃PrCl₆, an intrinsic scintillator, shows emission bands at 285 and 312 nm with a fast decay time, making it a candidate for applications requiring high count-rate capability. The synthesis of such crystals often involves reacting a precursor like praseodymium bromide or chloride with other halides in a melt under vacuum.
| Material | Light Yield (photons/MeV) | Primary Decay Time | Energy Resolution @ 662 keV | Key Feature |
|---|---|---|---|---|
| Cs₃PrCl₆ | ~5,900 | 11.7 ns (53%) | Not specified | Intrinsic fast scintillator. |
| SrI₂(Eu) | >80,000 | Not specified | 2.8% | Excellent light yield and proportionality. |
| LaBr₃(Ce) | ~75,000 | 16 ns | ~2.9% | High-resolution workhorse scintillator. nih.gov |
| CeBr₃ | ~68,000 | 17 ns | ~3.8% | High resolution and speed. nih.gov |
Praseodymium complexes can exhibit fluorescence, a property leveraged in various optical materials. Research into praseodymium complexes with aromatic carboxylates has shown they can achieve double fluorescence conversion in both ultraviolet and visible regions. These complexes, when excited, show emission peaks attributed to transitions of the Pr³⁺ ion, indicating an "antenna effect" where the organic ligand absorbs energy and transfers it to the central metal ion, which then luminesces. This property makes them suitable for further study in applications requiring specific fluorescent responses.
Praseodymium-doped fiber amplifiers (PDFAs) are crucial components for optical communication systems, particularly in the O-band (around 1300 nm). To achieve efficient light amplification, Pr³⁺ ions are doped into a host material with low phonon energy to prevent non-radiative decay. Fluoride glass, specifically ZBLAN (composed of ZrF₄-BaF₂-LaF₃-AlF₃-NaF), is the most common host material for PDFAs because its low phonon energy allows for efficient emission from the Pr³⁺ ions. youtube.com
Praseodymium-Doped Materials for Optical and Luminescent Applications
Praseodymium-Doped Yttrium Silicate Crystals in Quantum Computing Research
The field of quantum computing is actively exploring various materials for the development of quantum memories, a core component for future quantum networks. arxiv.org Rare-earth-ion-doped crystals are considered promising candidates due to their long coherence times. arxiv.organu.edu.au Among these, praseodymium-doped yttrium orthosilicate (B98303) (Pr³⁺:Y₂SiO₅ or Pr:YSO) has emerged as a material of significant interest. arxiv.orgmpg.de
Researchers have successfully performed high-resolution spectroscopy and microscopy on individual praseodymium ions (Pr³⁺) embedded in yttrium orthosilicate crystals. mpg.de This allows for the precise determination of the ions' positions and the investigation of their interaction with light, which is crucial for storing and processing quantum information. mpg.de Pr:YSO is particularly valued as a photonic quantum memory due to its excellent optical and spin coherence properties. arxiv.org
Recent studies have focused on characterizing the hyperfine interactions of both the ground and excited states of Pr³⁺ ions within the YSO crystal lattice. arxiv.org This detailed understanding is essential for identifying specific magnetic field conditions that can extend the spin coherence lifetime, a critical factor for robust quantum memory. arxiv.org The ability to manipulate and control individual praseodymium ions within the crystal structure opens pathways for creating on-chip quantum storage devices, a key step towards scalable quantum repeater technologies. caltech.edu
Catalytic Research Applications
Praseodymium compounds are instrumental in the field of catalysis, often used to create highly active and stable catalytic materials.
Precursor for Praseodymium-Based Catalysts
Praseodymium bromide hydrate can serve as a precursor in the synthesis of more complex praseodymium-based catalysts. alfachemic.com For instance, praseodymium nitrate hexahydrate, a compound similar in function to the bromide hydrate, is used in a solution-drying method to prepare praseodymium-palladium binary oxides. google.com In this method, the praseodymium salt is dissolved and then heated to produce the final catalytic compound. google.com Similarly, praseodymium chlorides and fluorides are used as starting materials for producing praseodymium metal through reduction or electrolysis, which can then be used in various catalytic applications. alfachemic.com The use of such precursors is a common strategy in materials science to ensure a uniform distribution of the active metal within the catalyst structure.
Role in Carbon Monoxide Oxidation Catalysis
Praseodymium oxides have demonstrated significant activity in the catalytic oxidation of carbon monoxide (CO), a crucial reaction for pollution control and various industrial processes. acs.orgnih.gov Gas-phase studies using matrix-isolation infrared spectroscopy have investigated the reaction between praseodymium monoxide (PrO) molecules and CO. nih.gov These studies have successfully trapped and characterized reaction intermediates, providing fundamental insights into the bonding interactions and the oxidation states of the praseodymium atoms during the catalytic cycle. nih.gov Furthermore, gold catalysts supported on rod-shaped praseodymium hydroxide (B78521) have shown good catalytic activity for CO oxidation, highlighting the importance of the support material's structure. alfachemic.com
Praseodymium-Doped Ceria in Catalysis
Doping cerium oxide (ceria, CeO₂) with praseodymium has been shown to significantly enhance its catalytic properties. ua.es Ceria itself is a valuable catalyst support due to its redox activity, but doping with other cations can improve its thermal stability and oxygen storage capacity (OSC). ua.esmdpi.com
The addition of praseodymium to the ceria lattice creates more oxygen vacancies, which allows for the easier migration of oxide anions through the material. ua.escore.ac.uk This improved oxygen mobility is a key factor in enhancing the catalytic activity for oxidation reactions. acs.org Studies have shown that praseodymium-doped ceria solid solutions exhibit high OSC and are effective catalysts for CO oxidation even after being subjected to high temperatures. acs.org The presence of praseodymium, which can exist in both +3 and +4 oxidation states, facilitates the redox cycle that is central to many catalytic processes. acs.orgcore.ac.uk
| Property | Effect of Praseodymium Doping | Reference |
|---|---|---|
| Oxygen Vacancies | Increases the number of oxygen vacancies. | ua.es |
| Oxygen Mobility | Enhances the mobility of oxygen within the lattice. | acs.org |
| Redox Properties | Improves the redox response at lower temperatures. | core.ac.uk |
| Thermal Stability | Increases resistance to thermal sintering. | ua.es |
| Catalytic Activity | Enhances activity for CO oxidation and NO oxidation. | acs.orgcore.ac.uk |
Crystallographic Derivatization in Macromolecular Structure Determination
In the field of X-ray crystallography, determining the three-dimensional structure of large biomolecules like proteins and nucleic acids can be challenging. One established technique to solve the "phase problem" in crystallography is isomorphous replacement, which involves the use of heavy atoms.
Lanthanides, including praseodymium, are particularly well-suited for this purpose. Their ability to replace cations like calcium in biological macromolecules without significantly altering the crystal structure makes them excellent derivatizing agents. The significant anomalous scattering signal from these heavy atoms provides the necessary phase information to determine the molecule's structure. Praseodymium bromide, being a water-soluble salt, can be soaked into protein crystals to introduce the Pr³⁺ ions to specific binding sites, thus aiding in structural determination.
Thin Film Deposition from Praseodymium Precursors
The deposition of thin films is a fundamental process in the manufacturing of electronic and optoelectronic devices. youtube.com Praseodymium compounds, including halides and more complex organometallics, can serve as precursors for depositing thin films of praseodymium-containing materials, such as praseodymium oxide (PrOₓ). acs.org
Techniques like Atomic Layer Deposition (ALD) and Metal-Organic Chemical Vapour Deposition (MOCVD) are used to create these films. acs.orgresearchgate.net In ALD, precursors like praseodymium silylamide are used with an oxygen source, such as water, to deposit films at relatively low temperatures. acs.org The resulting films, often praseodymium silicates, have shown potential as dielectric layers in capacitors due to their high permittivity and low leakage current after annealing. acs.org The choice of precursor is critical as it influences the composition, growth characteristics, and properties of the final film. acs.orgsigmaaldrich.com
| Deposition Technique | Praseodymium Precursor Example | Resulting Film | Reference |
|---|---|---|---|
| Atomic Layer Deposition (ALD) | Praseodymium silylamide (Pr[N(SiMe₃)₂]₃) | Praseodymium Silicate (Pr₉.₃₃(SiO₄)₆O₂) | acs.org |
| Metal-Organic Chemical Vapour Deposition (MOCVD) | Pr(mmp)₃ (mmp = OC(CH₃)₂CH₂O(CH₃)) | Praseodymium Oxide (Pr₆O₁₁) | acs.org |
Research into Energy Materials (e.g., Solid Oxide Fuel Cells)
Praseodymium-based materials are increasingly being investigated for their potential use in energy technologies, particularly in the cathodes of Solid Oxide Fuel Cells (SOFCs). fuelcellmaterials.comnih.gov SOFCs are electrochemical devices that convert chemical energy from a fuel directly into electrical energy with high efficiency. The performance of SOFCs is often limited by the oxygen reduction reaction (ORR) at the cathode, making the development of highly active and stable cathode materials a critical area of research.
Praseodymium-containing oxides, particularly those with a perovskite or related structure, have shown significant promise as SOFC cathode materials. These materials exhibit high levels of mixed ionic and electronic conductivity, which is crucial for facilitating the ORR. fuelcellmaterials.com Furthermore, they possess a high oxygen storage capacity, allowing them to readily release and absorb oxygen without significant degradation of their crystal structure.
While direct use of this compound as a cathode material itself is not reported, it serves as a potential precursor for the synthesis of these advanced praseodymium-based cathode materials. For instance, research has demonstrated the synthesis of praseodymium-based double perovskite oxide nanofibers for intermediate temperature SOFCs using praseodymium nitrate hexahydrate as a starting material. researchgate.net This suggests that this compound could similarly be utilized in solution-based synthesis methods, such as co-precipitation or sol-gel techniques, to produce complex oxide powders for SOFC cathodes. The high solubility of this compound in aqueous solutions makes it a viable candidate for these processes.
The synthesis of praseodymium-doped ceria (PDC) and praseodymium strontium manganite (PSM) are examples of cathode materials where a praseodymium precursor is essential. fuelcellmaterials.com These materials are typically prepared through solid-state reactions or co-precipitation methods, followed by calcination to achieve the desired crystalline phase and particle morphology. fuelcellmaterials.com The choice of the praseodymium precursor can influence the properties of the final cathode material, including its particle size, surface area, and ultimately its electrochemical performance.
Table 1: Praseodymium-Based Cathode Materials for SOFCs
| Material Name | Chemical Formula | Synthesis Method Mentioning Praseodymium Precursor | Key Properties |
| Praseodymium-Cerium Oxide | Pr-Ce-O | Co-precipitation | High oxygen nonstoichiometry, mixed ionic-electronic conductivity fuelcellmaterials.com |
| Praseodymium Strontium Manganite | Pr-Sr-Mn-O | Solution-combustion using metal nitrates | High oxygen nonstoichiometry, mixed ionic-electronic conductivity fuelcellmaterials.com |
| Praseodymium based double-perovskite | PrBa₀.₅Sr₀.₅Co₁.₅Fe₀.₅O₅₊δ | Electrospinning using praseodymium nitrate hexahydrate | High power density, low polarization resistance researchgate.net |
| Praseodymium Cuprate | Pr₂CuO₄ | Pulsed laser deposition | High oxygen reduction reaction kinetics nih.gov |
Further research into the use of this compound as a precursor could open new avenues for the cost-effective and scalable production of high-performance SOFC cathodes.
Future Research Directions
Exploration of Novel Hydrate (B1144303) Stoichiometries and Polymorphs
The current understanding of praseodymium bromide hydrates is largely centered on commonly observed stoichiometries. However, the possibility of forming novel hydrate structures with varying numbers of water molecules (x in PrBr₃·xH₂O) remains an intriguing area for investigation. prochemonline.comacs.org The synthesis and characterization of new hydrates, such as dihydrates, tetrahydrates, or nonahydrates, could reveal unique structural motifs and properties. wikipedia.org Furthermore, exploring the existence of different crystalline forms (polymorphs) for a given hydrate stoichiometry could lead to materials with tailored physical and chemical characteristics. Systematic studies involving controlled crystallization conditions, such as temperature, pressure, and solvent systems, will be crucial in this endeavor.
Advanced Spectroscopic Probes for Dynamic Processes and Excited States
Advanced spectroscopic techniques offer powerful tools to delve deeper into the intricate electronic structure and dynamic processes within praseodymium bromide hydrate. High-resolution and time-resolved laser spectroscopy can provide detailed insights into the excited-state dynamics of the Pr³⁺ ion, which are fundamental to its luminescent properties. nih.gov Techniques like electron paramagnetic resonance (EPR) spectroscopy can be employed to probe the local environment and magnetic interactions of the praseodymium ions. nih.gov Furthermore, investigating the vibrational modes of the water molecules and the Pr-Br lattice using techniques like Raman and far-infrared spectroscopy can elucidate the nature of hydration and the strength of the coordination bonds.
High-Pressure and Low-Temperature Crystallography Studies
The behavior of this compound under non-ambient conditions is a largely unexplored frontier. High-pressure crystallography studies can reveal pressure-induced phase transitions and changes in coordination geometry, offering insights into the material's compressibility and structural stability. Conversely, low-temperature crystallography can provide more precise structural data by minimizing thermal vibrations, leading to a more accurate determination of bond lengths and angles. Such studies are essential for a comprehensive understanding of the structure-property relationships in this compound.
Rational Design of this compound-Based Coordination Architectures
The praseodymium ion (Pr³⁺) in the hydrate serves as a potential building block for constructing more complex coordination architectures, such as coordination polymers and metal-organic frameworks (MOFs). wikipedia.org By systematically introducing organic ligands that can coordinate to the praseodymium ion, it is possible to create novel materials with tailored porosity, dimensionality, and functionality. The bromide and water ligands in the parent hydrate can be partially or fully substituted, offering a versatile platform for designing materials with potential applications in gas storage, catalysis, and sensing.
Computational Predictions of Material Properties and Reactivity
In tandem with experimental investigations, computational modeling can provide valuable predictive insights into the properties and reactivity of this compound. Density functional theory (DFT) and other quantum chemical methods can be used to calculate its electronic band structure, optical absorption spectra, and magnetic properties. Molecular dynamics simulations can be employed to study the dynamics of water molecules within the crystal lattice and the mechanism of dehydration. These computational approaches can guide experimental efforts and accelerate the discovery of new materials with desired functionalities.
Development of Green Synthesis Methods for this compound
Traditional synthesis methods for lanthanide halides often involve harsh reagents and generate significant waste. acs.org A key future direction is the development of environmentally benign or "green" synthesis routes for this compound. researchgate.net This could involve exploring aqueous-based synthesis, mechanochemical methods, or the use of biodegradable chelating agents. mocedes.orgjustia.com The development of sustainable synthetic protocols is not only environmentally responsible but also crucial for the cost-effective and scalable production of this material for potential applications.
Investigations into Nanoscale Forms and Their Unique Properties
The properties of materials can change dramatically at the nanoscale. A promising area of future research is the synthesis and characterization of nanoscale forms of this compound, such as nanoparticles, nanowires, or thin films. These nanomaterials may exhibit unique optical, magnetic, and catalytic properties due to quantum confinement effects and a high surface-area-to-volume ratio. americanelements.com The exploration of their size- and shape-dependent properties could open up new avenues for applications in fields like bioimaging, drug delivery, and advanced catalysis. ontosight.ai
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
